molecular formula C15H17N3O2S2 B2987368 N-ethyl-2-(2-(ethylthio)benzamido)thiazole-4-carboxamide CAS No. 954625-58-2

N-ethyl-2-(2-(ethylthio)benzamido)thiazole-4-carboxamide

Cat. No. B2987368
CAS RN: 954625-58-2
M. Wt: 335.44
InChI Key: ZMAOIIIQGFFCGN-UHFFFAOYSA-N
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Description

“N-ethyl-2-(2-(ethylthio)benzamido)thiazole-4-carboxamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of thiazole derivatives, including “N-ethyl-2-(2-(ethylthio)benzamido)thiazole-4-carboxamide”, often involves complex chemical reactions . The synthesized compounds are usually characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis .


Molecular Structure Analysis

The thiazole ring in “N-ethyl-2-(2-(ethylthio)benzamido)thiazole-4-carboxamide” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole derivatives, including “N-ethyl-2-(2-(ethylthio)benzamido)thiazole-4-carboxamide”, can undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

properties

IUPAC Name

N-ethyl-2-[(2-ethylsulfanylbenzoyl)amino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c1-3-16-14(20)11-9-22-15(17-11)18-13(19)10-7-5-6-8-12(10)21-4-2/h5-9H,3-4H2,1-2H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAOIIIQGFFCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(2-(ethylthio)benzamido)thiazole-4-carboxamide

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